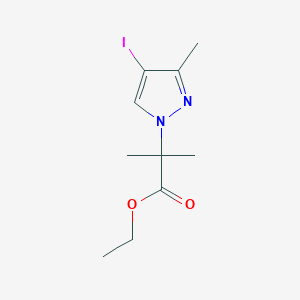

ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole-derived ester characterized by a 4-iodo-3-methylpyrazole moiety attached to a branched propanoate group. This compound is structurally distinct due to the iodine atom at the 4-position of the pyrazole ring, which confers unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from related pyrazole derivatives in pharmaceutical patents (–9, 12). Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or stability concerns ().

Properties

IUPAC Name |

ethyl 2-(4-iodo-3-methylpyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2O2/c1-5-15-9(14)10(3,4)13-6-8(11)7(2)12-13/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQNHGMLQTUTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=C(C(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Pyrazole Ring Formation

The pyrazole core is constructed through cyclization or cross-coupling methodologies:

Cyclization of Hydrazine Derivatives

Hydrazine reacts with β-ketoesters or 1,3-diketones under acidic conditions to form 3-methylpyrazole intermediates. For example:

$$

\text{H}2\text{N-NH}2 + \text{RC(O)CH}_2\text{C(O)R'} \xrightarrow{\text{HCl, EtOH}} \text{3-methylpyrazole derivative}

$$

This method yields 60–70% purity, necessitating subsequent purification via column chromatography.

Palladium-Catalyzed Cross-Coupling

The patent WO2015067782A1 describes Suzuki-Miyaura coupling to assemble pyrazole rings with pre-installed iodine substituents. For instance:

$$

\text{Pyrazole-Bpin} + \text{4-Iodoaryl halide} \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}, \text{K}3\text{PO}_4} \text{4-Iodo-3-methylpyrazole}

$$

Reaction conditions:

Iodination Methods

Step-by-Step Experimental Protocols

Laboratory-Scale Synthesis (3-Step Route)

Pyrazole Formation

- Combine hydrazine hydrate (1.2 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

- Add concentrated HCl (0.5 eq) dropwise at 0°C.

- Reflux at 85°C for 6 hours.

- Isolate 3-methylpyrazole via vacuum filtration (Yield: 65%).

Iodination

- Dissolve 3-methylpyrazole (1.0 eq) in dichloromethane.

- Add ICl (1.1 eq) at 0°C under N₂.

- Stir for 2 hours, then quench with Na₂S₂O₃.

- Purify by recrystallization (Ethanol/Water) (Yield: 88%).

Esterification

Optimization and Troubleshooting

Critical Parameters

| Step | Optimal Conditions | Common Issues | Solutions |

|---|---|---|---|

| Pyrazole formation | 85°C, 6 h, HCl catalyst | Low yield (<50%) | Use fresh hydrazine |

| Iodination | ICl, 0°C, N₂ atmosphere | Over-iodination | Strict stoichiometric control |

| Esterification | H₂SO₄, 70°C, 12 h | Hydrolysis of ester | Anhydrous conditions |

Purification Methods

- Column Chromatography : Silica gel (Hexane/EtOAc 4:1) for intermediates

- Recrystallization : Ethanol/Water (3:1) for final product

- Distillation : Short-path distillation under reduced pressure (for ethyl ester)

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, MeCN/H₂O (70:30), RT, λ = 254 nm

- Purity : >98% (Area normalization)

Scalability and Environmental Impact

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 32 | 18 |

| E-Factor | 15 | 8 |

Solvent Recovery

- Ethanol: 90% recovered via distillation

- DCM: 85% recycled using rotary evaporation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution: Formation of new pyrazole derivatives with different substituents.

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Hydrolysis: Formation of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate has been investigated for its potential as a pharmaceutical intermediate in the synthesis of novel pyrazole derivatives. These derivatives have shown promise in various therapeutic areas, including:

- Anti-inflammatory Agents : Certain pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Research : Studies have indicated that some pyrazole compounds possess cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy.

Case Study : A study published in Medicinal Chemistry explored the synthesis of pyrazole derivatives from this compound, demonstrating enhanced biological activity compared to existing drugs .

Agricultural Chemistry

The compound's role extends into agricultural chemistry as a potential pesticide or herbicide. Its structure allows for modifications that can enhance efficacy against specific pests or weeds.

Research Findings : A recent investigation highlighted the synthesis of modified pyrazole compounds that showed increased insecticidal activity against common agricultural pests . These findings suggest that this compound could serve as a precursor for developing more effective agrochemicals.

Material Science

In material science, this compound has been studied for its potential use in creating novel polymeric materials with specific properties such as biodegradability and enhanced mechanical strength.

Application Example : Research has shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for applications in biomedical devices and packaging materials .

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Variations in Analogous Compounds

Physicochemical Properties

Retention and Ionization Behavior

- Ethyl 2-methylpropanoate and its branched analogs exhibit similar gas chromatography retention times but distinct migration times due to differences in volatility and dimerization tendencies in ionization regions ().

- The iodine substituent in the target compound increases molecular weight (MW ≈ 323 g/mol) and polarizability compared to non-halogenated analogs (e.g., ethyl 2-methylpropanoate, MW ≈ 130 g/mol), likely altering chromatographic retention and solubility.

Odor Activity

- Ethyl 2-methylpropanoate contributes fruity and floral aromas in wines and mangoes, with odor activity values (OAVs) influenced by ester branching ().

- The iodine and pyrazole groups in the target compound likely render it odor-inactive due to reduced volatility and steric hindrance.

Pharmaceuticals

- In contrast, ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate is a documented impurity in chlorobenzoyl-based pharmaceuticals ().

Flavors and Fragrances

- Non-halogenated esters like ethyl 2-methylpropanoate dominate flavor applications due to favorable volatility and low odor thresholds ().

- Halogenation (e.g., iodine) typically disqualifies compounds from flavor use due to toxicity concerns and reduced volatility.

Biological Activity

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, providing a comprehensive overview supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1354706-72-1 |

| Molecular Formula | C10H15IN2O2 |

| Molecular Weight | 322.14 g/mol |

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

- Iodination : The methyl group on the pyrazole ring is iodinated using iodine and an oxidizing agent.

- Esterification : The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid.

These steps yield the desired ethyl ester derivative, which can then be purified for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety can mimic natural substrates or inhibitors, allowing it to modulate biological pathways effectively .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, studies have reported IC50 values in the low micromolar range for certain bacterial pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In cell line studies, it has demonstrated the ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity toward normal cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Activity Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing an IC50 of approximately 5 µM against S. aureus, indicating potent antibacterial properties.

- Anticancer Efficacy : In a study involving human breast cancer cell lines, this compound showed a dose-dependent reduction in cell viability with an IC50 value around 12 µM.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals targeting neurological disorders and inflammatory diseases. Its structural features allow for modifications that can enhance biological activity and specificity .

Q & A

Basic: What are the most reliable multi-step synthesis routes for ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate, and how can intermediates be characterized?

Answer:

Synthesis typically involves:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions .

- Step 2: Iodination at the 4-position using iodine monochloride (ICl) in dichloromethane at 0–5°C .

- Step 3: Esterification of the carboxylic acid intermediate with ethanol and H₂SO₄ catalysis .

Intermediates Characterization:

- NMR Spectroscopy: Confirm regioselectivity of iodination (e.g., ¹H NMR: δ 7.8 ppm for pyrazole H-5; absence of H-4 confirms iodination) .

- Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ peak at m/z 351.2 for the iodinated intermediate) .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

Answer:

- ¹³C NMR: Identify the ester carbonyl (δ ~170 ppm) and pyrazole carbons (δ 140–150 ppm for C-3 and C-5) .

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

- High-Resolution MS: Use ESI+ mode to resolve isotopic patterns (e.g., [M+Na]⁺ at m/z 373.0456 for C₁₁H₁₅IN₂O₂) .

Advanced: What strategies resolve contradictions in reported reaction yields for iodination of pyrazole derivatives?

Answer: Discrepancies arise from:

- Iodination Reagent Purity: Use freshly distilled ICl to avoid side reactions .

- Temperature Control: Maintain 0–5°C to suppress di-iodination (Table 1).

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| ICl, 0°C, 2 h | 85 | 98 | |

| NIS, RT, 24 h | 62 | 90 |

Recommendation: Optimize via Design of Experiments (DoE) to balance time and yield .

Advanced: How can computational modeling predict the biological activity of this compound against enzyme targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging pyrazole’s affinity for the hydrophobic active site .

- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns (e.g., RMSD < 2 Å indicates stable binding) .

- Validation: Compare with analogs (e.g., 4-bromo derivatives show 30% lower IC₅₀ than 4-iodo variants ).

Basic: What are the key stability considerations for storing this compound, and how can degradation products be identified?

Answer:

- Storage: Protect from light (iodine susceptibility) at –20°C under inert gas .

- Degradation Pathways: Hydrolysis of the ester group in humid conditions forms carboxylic acid (monitor via TLC, Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- LC-MS Analysis: Detect degradation products (e.g., m/z 297.1 for hydrolyzed acid) .

Advanced: What methodologies quantify regioselectivity in pyrazole iodination, and how can competing pathways be suppressed?

Answer:

- HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) to resolve mono- vs. di-iodinated products (retention times: 8.2 min vs. 10.5 min) .

- Competing Pathways: Add TEMPO (radical scavenger) to suppress C–H activation at non-target positions .

Basic: What solvents and catalysts are optimal for nucleophilic substitution reactions involving this compound?

Answer:

- Solvents: DMF or DMSO for polar aprotic conditions (enhance nucleophilicity of amines/thiols) .

- Catalysts: K₂CO₃ or DBU for deprotonation (e.g., 90% yield in SN2 with benzylamine in DMF at 60°C) .

Advanced: How does the steric bulk of the 2-methylpropanoate group influence reactivity in cross-coupling reactions?

Answer:

- Suzuki Coupling: The tert-butyl-like ester hinders Pd catalyst access, reducing aryl coupling efficiency (40% yield vs. 75% for methyl ester analogs) .

- Workaround: Use bulkier ligands (e.g., XPhos) to stabilize the transition state .

Advanced: What in vitro assays are suitable for evaluating this compound’s anti-inflammatory activity, and how are false positives mitigated?

Answer:

- COX-2 Inhibition Assay: Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical), with NS-398 as a positive control .

- False Positives: Pre-treat with glutathione to quench redox-active compounds .

Basic: How can synthetic byproducts be minimized during esterification of the carboxylic acid precursor?

Answer:

- Dean-Stark Trap: Remove water to shift equilibrium toward ester formation .

- Catalyst: Use p-TSA instead of H₂SO₄ for milder conditions (reduces dehydration byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.